molecular formula C17H14ClF3N4O B2826537 2-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-2-morpholino-2-(2-pyridinyl)acetonitrile CAS No. 339011-88-0

2-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-2-morpholino-2-(2-pyridinyl)acetonitrile

Cat. No.: B2826537
CAS No.: 339011-88-0
M. Wt: 382.77
InChI Key: KIRMFNODVGGADB-UHFFFAOYSA-N
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Description

2-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-2-morpholino-2-(2-pyridinyl)acetonitrile is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique structure, which includes a pyridine ring substituted with chloro and trifluoromethyl groups, a morpholino group, and an acetonitrile moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-2-morpholino-2-(2-pyridinyl)acetonitrile typically involves multiple steps. One common method starts with the chlorination of 2-pyridineacetonitrile, followed by the introduction of the trifluoromethyl group. The morpholino group is then added through a nucleophilic substitution reaction. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using continuous flow reactors to maintain consistent reaction conditions and improve efficiency. The use of automated systems allows for precise control over temperature, pressure, and reagent addition, which is crucial for producing large quantities of the compound with minimal impurities .

Chemical Reactions Analysis

Types of Reactions

2-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-2-morpholino-2-(2-pyridinyl)acetonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

The reactions often require specific reagents and conditions:

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield primary amines .

Scientific Research Applications

2-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-2-morpholino-2-(2-pyridinyl)acetonitrile has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins and enzymes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-2-morpholino-2-(2-pyridinyl)acetonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. This interaction often involves the formation of hydrogen bonds and hydrophobic interactions, which stabilize the compound within the active site of the target molecule .

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-5-(trifluoromethyl)pyridine
  • 3-Chloro-2-(cyanomethyl)-5-(trifluoromethyl)pyridine
  • 2-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)acetonitrile

Uniqueness

What sets 2-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-2-morpholino-2-(2-pyridinyl)acetonitrile apart from similar compounds is its unique combination of functional groups, which confer distinct chemical and biological properties. The presence of both the morpholino and acetonitrile groups enhances its ability to interact with a broader range of molecular targets, making it a versatile tool in scientific research .

Properties

IUPAC Name

2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-morpholin-4-yl-2-pyridin-2-ylacetonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14ClF3N4O/c18-13-9-12(17(19,20)21)10-24-15(13)16(11-22,14-3-1-2-4-23-14)25-5-7-26-8-6-25/h1-4,9-10H,5-8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIRMFNODVGGADB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(C#N)(C2=CC=CC=N2)C3=C(C=C(C=N3)C(F)(F)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14ClF3N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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